4-Octylmorpholine synthesis and characterization
4-Octylmorpholine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Octylmorpholine
Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of 4-octylmorpholine, a tertiary amine with a morpholine scaffold. The document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic methodologies, purification protocols, and analytical characterization. We delve into the causality behind experimental choices, presenting field-proven insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring that the synthesis is confirmed by rigorous characterization.
Introduction and Physicochemical Profile
4-Octylmorpholine (CAS: 13063-60-0) is a derivative of morpholine, a heterocyclic compound that is a common feature in many approved pharmaceuticals. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The addition of an eight-carbon alkyl chain (octyl group) significantly increases the lipophilicity of the molecule, a critical parameter in modulating a compound's interaction with biological membranes and protein targets. This guide details a robust and reproducible laboratory-scale synthesis and the subsequent analytical workflow required to verify the compound's identity, structure, and purity.
Table 1: Physicochemical Properties of 4-Octylmorpholine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO | [2] |
| Molecular Weight | 199.33 g/mol | [2] |
| Exact Mass | 199.1936 g/mol | [3] |
| Boiling Point | 265.7 °C at 760 mmHg | [3] |
| Density | 0.885 g/cm³ | [3] |
| Appearance | Liquid (Expected) | General Knowledge |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][4] |
Synthesis of 4-Octylmorpholine via N-Alkylation
The most direct and common method for preparing 4-octylmorpholine is through the nucleophilic substitution (Sₙ2) reaction between morpholine and an octyl halide, such as 1-bromooctane. This N-alkylation reaction is a cornerstone of amine synthesis.[5]
Mechanistic Rationale
The reaction proceeds via a classical Sₙ2 mechanism. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. Bromide serves as the leaving group. A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the newly formed HBr would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
Visualizing the Synthetic Pathway
Caption: Sₙ2 N-Alkylation pathway for 4-octylmorpholine synthesis.
Detailed Experimental Protocol
Materials:
-
Morpholine
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), anhydrous acetonitrile (approx. 0.2 M concentration relative to morpholine), and anhydrous potassium carbonate (2.0 eq).
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Expertise & Experience: Potassium carbonate is an effective and inexpensive inorganic base for this reaction. Using two equivalents ensures the complete neutralization of the HBr byproduct and helps drive the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the nucleophile relatively free.
-
-
Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.1 eq) dropwise at room temperature.
-
Expertise & Experience: A slight excess of the alkylating agent is used to ensure all the morpholine is consumed, which simplifies purification as the excess 1-bromooctane is less polar and more easily separated from the product than unreacted morpholine.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts and wash the solid with a small amount of diethyl ether.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Redissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
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Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product before chromatography.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-octylmorpholine as an oil.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 4-octylmorpholine.
Structural Characterization and Validation
The identity and purity of the synthesized 4-octylmorpholine must be confirmed through a combination of spectroscopic techniques. This section provides the expected results that validate the successful synthesis.
Characterization Workflow
Caption: Workflow for the structural validation of 4-octylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. The spectrum for 4-octylmorpholine is expected to show distinct signals for the morpholine ring protons and the octyl chain protons.
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C δ (ppm) |
| Morpholine -O-CH ₂- | ~ 3.70 | Triplet (t) | 4H | ~ 67 |
| Morpholine -N-CH ₂- | ~ 2.42 | Triplet (t) | 4H | ~ 54 |
| Octyl N-CH ₂- | ~ 2.38 | Triplet (t) | 2H | ~ 59 |
| Octyl -CH₂- (next to N-CH₂) | ~ 1.50 | Multiplet (m) | 2H | ~ 27 |
| Octyl internal -(CH ₂)₅- | ~ 1.28 | Broad Multiplet | 10H | ~ 32, 29, 23 |
| Octyl -CH ₃ | ~ 0.88 | Triplet (t) | 3H | ~ 14 |
Causality: The protons on carbons adjacent to the electronegative oxygen atom (-O-CH₂-) are deshielded and appear furthest downfield (~3.70 ppm).[6] Protons adjacent to the nitrogen are less deshielded and appear around 2.4 ppm. The long alkyl chain protons appear in the typical aliphatic region (0.8-1.6 ppm).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The sample can be analyzed neat as a thin film on a salt plate.
Expected Key IR Absorptions:
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2950-2850 cm⁻¹ (Strong, Sharp): C-H stretching vibrations from the numerous sp³ C-H bonds in the morpholine ring and octyl chain.
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~1465 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the methylene groups.
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~1115 cm⁻¹ (Strong, Sharp): C-O-C asymmetric stretching vibration, which is a characteristic and strong peak for ethers and the morpholine ring.[8]
-
Absence of N-H stretch: Critically, the absence of a broad peak in the 3300-3500 cm⁻¹ region confirms that the secondary amine of the morpholine starting material has been successfully alkylated.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 199 , corresponding to the molecular weight of 4-octylmorpholine.[3]
-
Key Fragmentation Peaks:
-
m/z = 100: This is often the base peak, resulting from alpha-cleavage next to the nitrogen atom, leading to the stable [CH₂=N(CH₂CH₂)₂O]⁺ fragment.
-
m/z = 86: Loss of the octyl chain, leaving a fragment corresponding to the morpholine ring.
-
m/z = 57: A fragment corresponding to a butyl cation, often seen in the fragmentation of long alkyl chains.
-
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of 4-octylmorpholine via N-alkylation. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive analytical workflow has been detailed, providing the expected spectroscopic data from NMR, IR, and Mass Spectrometry necessary to rigorously validate the structure and purity of the final compound. This self-validating system of synthesis and characterization ensures a high degree of confidence for researchers employing this compound in further studies.
References
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4-Octylmorpholine - LookChem. LookChem. [Link]
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Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
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Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]
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Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed Central. [Link]
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Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Morpholine - NIST WebBook. National Institute of Standards and Technology. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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